2-Bromotetrafluoroethyl trifluorovinyl ether
Overview
Description
2-Bromotetrafluoroethyl trifluorovinyl ether is a halogenated compound that plays a pivotal role in the genesis of highly-specialized medicinal agents, targeted explicitly towards addressing deleterious cardiovascular pathologies and neuro-systemic aberrations . It has a molecular formula of C4BrF7O and a molecular weight of 276.93 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is 1-bromo-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane . The InChI string is InChI=1S/C4BrF7O/c5-3(9,10)4(11,12)13-2(8)1(6)7 and the canonical SMILES string is C(=C(F)F)(OC(C(F)(F)Br)(F)F)F .Physical And Chemical Properties Analysis
The compound is a liquid at 20 degrees Celsius . It has a computed XLogP3-AA value of 3.5, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 8, and a rotatable bond count of 3 . The exact mass is 275.90207 g/mol .Scientific Research Applications
Synthesis Applications
- Aryl Perfluorocyclopropyl Ethers Synthesis : A novel method has been developed for synthesizing aryl perfluorocyclopropyl ethers by cyclopropanation between aryl trifluorovinyl ethers and TMSCF2Br reagent, showing potential for creating new fluorine-containing organic compounds (Liu & Hu, 2022).
Material Science and Engineering
Corrosion-Resistant Coatings : A study on perfluorocyclobutyl (PFCB) aromatic ether polymers, derived from aromatic trifluorovinyl ethers, has demonstrated their potential as corrosion-resistant coatings. These coatings offer comparable performance to polyvinylidene fluoride (PVDF) and are suitable for applications in harsh environments (Caldona, Smith, & Wipf, 2019).
Low Dielectric Polymers : Research on fluoro-containing low dielectric polymers, prepared from thermo-crosslinkable trifluorovinyl ether monomers, has highlighted their potential in the microelectronics industry due to their low dielectric properties. This makes them suitable for use as encapsulation resins of integrated circuit dies (Fang et al., 2020).
Analytical Chemistry
Flame Retardant Analysis : A critical review focused on novel brominated flame retardants (NBFRs), including compounds derived from bromotetrafluoroethyl and trifluorovinyl ethers, in various environments. This highlights the importance of monitoring and understanding the environmental fate and toxicity of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental Monitoring of Fluoroalkylether Substances : Advances in nontarget screening using high-resolution mass spectrometry have identified various fluoroalkylether compounds, including those derived from trifluorovinyl ethers, in environmental and biomonitoring samples. This underscores the need for continued research on their environmental occurrence and impacts (Munoz, Liu, Duy, & Sauvé, 2019).
Safety And Hazards
The compound is associated with some safety hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Future Directions
properties
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrF7O/c5-3(9,10)4(11,12)13-2(8)1(6)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYGRBTUNITHKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(F)(F)Br)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrF7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235040 | |
Record name | Perfluoro(2-bromoethyl vinyl ether) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromotetrafluoroethyl trifluorovinyl ether | |
CAS RN |
85737-06-0 | |
Record name | 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85737-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085737060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoro(2-bromoethyl vinyl ether) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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